(2Z)-6-benzyl-5-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-5-METHYL-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
The synthesis of (2Z)-6-BENZYL-5-METHYL-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The optimal reaction conditions include heating the reagents in toluene in the absence of an organic base, yielding the target products in 48–74% .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
(2Z)-6-BENZYL-5-METHYL-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives such as:
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-methylidene-1,3-thiazolidin-4-ones . These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties.
Properties
Molecular Formula |
C27H20N2O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-5-methyl-2-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C27H20N2O3S/c1-18-23(16-19-9-4-2-5-10-19)25(30)28-27-29(18)26(31)24(33-27)17-20-11-8-14-22(15-20)32-21-12-6-3-7-13-21/h2-15,17H,16H2,1H3/b24-17- |
InChI Key |
IOGITGKBXPUFFI-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/S2)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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